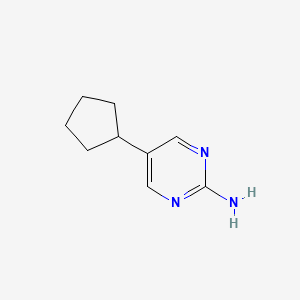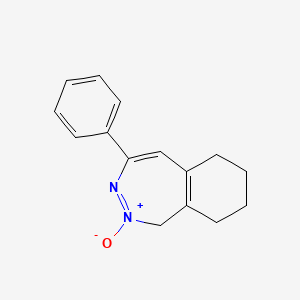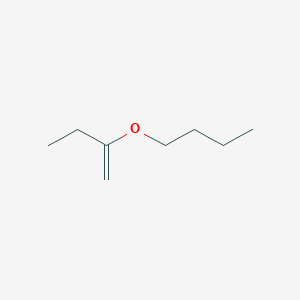
2-Butoxybut-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butoxybut-1-ene is an organic compound with the molecular formula C8H16O It is a member of the alkene family, characterized by the presence of a double bond between carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Butoxybut-1-ene can be synthesized through several methods. One common approach involves the reaction of 1-butene with butanol in the presence of an acid catalyst. This reaction typically occurs under mild conditions, with temperatures ranging from 50 to 100°C. The acid catalyst, such as sulfuric acid or hydrochloric acid, facilitates the formation of the ether linkage between the butene and butanol molecules.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product. The process typically includes the use of a distillation column to separate the desired compound from any by-products or unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
2-Butoxybut-1-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form butoxybutanal or butoxybutanoic acid, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert this compound into butoxybutane.
Substitution: The double bond in this compound makes it susceptible to electrophilic addition reactions, where reagents such as halogens or hydrogen halides can add across the double bond.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). These reactions typically occur under acidic or basic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is often used for reduction reactions.
Substitution: Halogenation reactions can be carried out using chlorine (Cl2) or bromine (Br2) in the presence of a solvent like carbon tetrachloride (CCl4).
Major Products Formed
Oxidation: Butoxybutanal, Butoxybutanoic acid
Reduction: Butoxybutane
Substitution: Halogenated derivatives of this compound
Scientific Research Applications
2-Butoxybut-1-ene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: Researchers study its interactions with biological molecules to understand its potential effects on living organisms.
Industry: It is used in the production of specialty chemicals, including solvents and surfactants.
Mechanism of Action
The mechanism of action of 2-butoxybut-1-ene involves its interaction with various molecular targets. The double bond in the compound allows it to participate in addition reactions, where it can form new bonds with other molecules. This reactivity is crucial for its role as an intermediate in chemical synthesis. Additionally, its ether linkage can interact with polar molecules, influencing its solubility and reactivity in different environments.
Comparison with Similar Compounds
2-Butoxybut-1-ene can be compared to other similar compounds, such as:
But-1-ene: Lacks the butoxy group, making it less reactive in certain types of chemical reactions.
Butoxyethene: Has a shorter carbon chain, which affects its physical and chemical properties.
Butoxypropene: Similar structure but with different reactivity due to the position of the double bond.
The uniqueness of this compound lies in its combination of an alkene and an ether functional group, providing a versatile platform for various chemical transformations.
Properties
IUPAC Name |
1-but-1-en-2-yloxybutane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-4-6-7-9-8(3)5-2/h3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWTWTPBZEAHZHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=C)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70528241 |
Source


|
| Record name | 2-Butoxybut-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70528241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90200-65-0 |
Source


|
| Record name | 2-Butoxybut-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70528241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
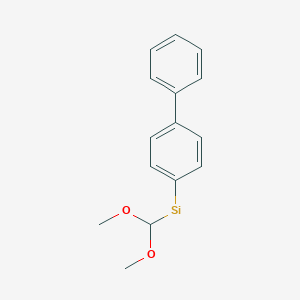
![1-Ethyl-4-[2-(4-pentylcyclohexyl)ethyl]cyclohexane](/img/structure/B14356517.png)
![2,2'-[(4,6-Diamino-1,3-phenylene)bis(oxy)]di(ethan-1-ol)](/img/structure/B14356523.png)
![2-({[4-(Methoxycarbonyl)phenyl]methyl}amino)benzoic acid](/img/structure/B14356529.png)
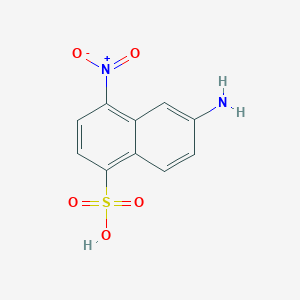
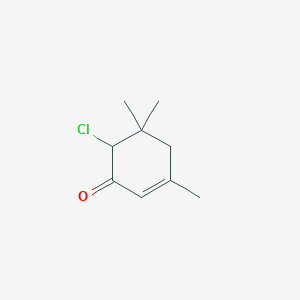
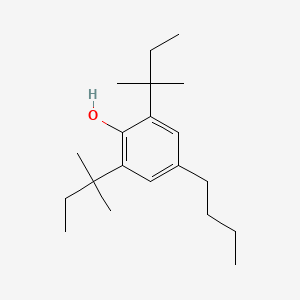
methanone](/img/structure/B14356559.png)
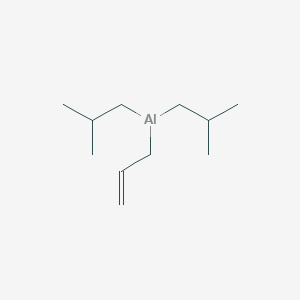
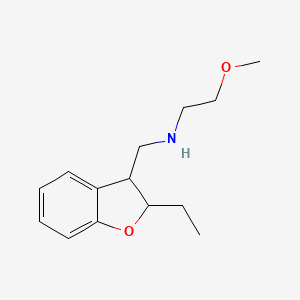
![4-[(1-Oxo-1lambda~5~-pyridin-2-yl)disulfanyl]benzoic acid](/img/structure/B14356576.png)
